

The Chemical and Biological Landscape of Vitamin K5: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitamin K5

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Abstract

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analogue of Vitamin K. While not as prevalent as its natural counterparts, Vitamin K1 (phylloquinone) and K2 (menaquinones), **Vitamin K5** exhibits a range of biological activities that have garnered scientific interest. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological functions of **Vitamin K5**, with a focus on its antimicrobial and anticancer properties. Detailed experimental methodologies and an exploration of its potential signaling pathways are presented to support further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Properties

Vitamin K5 is a derivative of naphthoquinone, characterized by an amino group at the fourth position and a methyl group at the second position of the naphthalene ring, with a hydroxyl group at the first position.^[1] It is often utilized in its more stable hydrochloride salt form.

Table 1: Chemical and Physical Properties of Vitamin K5

Property	Value	Reference(s)
Systematic Name	4-amino-2-methylnaphthalen-1-ol	[2]
Common Synonyms	Vitamin K5, 4-amino-2-methyl-1-naphthol	[2]
CAS Number	83-70-5 (base), 130-24-5 (hydrochloride)	[3]
Chemical Formula	C ₁₁ H ₁₁ NO	[3]
Molecular Weight	173.21 g/mol (base), 209.67 g/mol (hydrochloride)	[2]
Appearance	White to off-white crystalline powder (hydrochloride)	[2]
Solubility	Soluble in water (hydrochloride)	[2]
Melting Point	Decomposes at 280-282 °C (hydrochloride)	[2]

Synthesis of Vitamin K5

Vitamin K5 can be synthesized from two primary precursors: 2-methylnaphthalene or menadione (Vitamin K3).

Synthesis from 2-Methylnaphthalene

The synthesis from 2-methylnaphthalene typically involves a multi-step process. While a detailed, contemporary protocol is not readily available in recent literature, the general pathway involves the nitration of 2-methylnaphthalene, followed by reduction of the nitro group to an amino group, and subsequent hydroxylation. A more common industrial route to related compounds involves the oxidation of 2-methylnaphthalene to menadione first.[4][5][6][7][8]

Synthesis from Menadione (Vitamin K3)

A more direct route to **Vitamin K5** involves the chemical modification of menadione. This process generally involves the introduction of an amino group at the 4-position, which can be achieved through various organic reactions. One plausible, though not explicitly detailed in recent literature for **Vitamin K5**, is a reductive amination pathway.

Conceptual Experimental Protocol: Synthesis of 4-amino-2-methyl-1-naphthol from Menadione

- **Reduction of Menadione:** Menadione is first reduced to 2-methyl-1,4-naphthalenediol. This can be achieved using a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Amination:** The resulting diol is then subjected to amination. This could potentially be achieved by reacting the diol with an ammonia source under pressure and in the presence of a suitable catalyst.
- **Purification:** The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure 4-amino-2-methyl-1-naphthol.
- **Salt Formation (Optional):** To prepare the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

Biological Activities and Experimental Protocols

Vitamin K5 has demonstrated notable antimicrobial and anticancer activities.

Antimicrobial Activity

Vitamin K5 exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.^[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method to assess the antimicrobial efficacy of a compound.^{[9][10][11][12][13]}

- **Preparation of Bacterial Inoculum:** A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The bacterial suspension

is then diluted to a standardized concentration (e.g., 5×10^5 colony-forming units (CFU)/mL).

- **Preparation of Vitamin K5 Dilutions:** A stock solution of **Vitamin K5** hydrochloride in sterile water is prepared. A series of twofold dilutions are then made in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
- **Inoculation:** Each well containing the diluted **Vitamin K5** is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no **Vitamin K5**) and a negative control well (broth only) are included.
- **Incubation:** The microtiter plate is incubated at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of **Vitamin K5** at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Table 2: Reported Bactericidal Concentrations of Vitamin K5

Microorganism	Bactericidal Concentration (ppm)
Staphylococcus aureus	60
Bacillus subtilis	150
Proteus vulgaris	Not specified
Escherichia coli	220
Pseudomonas fluorescens	140-250

Data compiled from various sources.

Anticancer Activity: Inhibition of Glycolysis

Vitamin K5 has been shown to inhibit cancer cell growth by targeting key enzymes in the glycolytic pathway, thereby disrupting the energy metabolism of cancer cells.[\[14\]](#)

Experimental Protocol: Enzyme Inhibition Assay for Glycolytic Enzymes

This spectrophotometric assay measures the activity of a glycolytic enzyme in the presence and absence of an inhibitor.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Preparation of Cell Lysate:** Cancer cells (e.g., MCF-7) are cultured and harvested. The cells are then lysed to release the intracellular enzymes. The total protein concentration of the lysate is determined using a standard method like the Bradford assay.
- **Enzyme Activity Assay:** The activity of a specific glycolytic enzyme (e.g., hexokinase, pyruvate kinase) is measured using a coupled enzyme assay that results in a change in absorbance of NADH or NADPH at 340 nm.
 - A reaction mixture is prepared containing the necessary substrates and cofactors for the enzyme of interest and the coupling enzyme.
 - The cell lysate is added to the reaction mixture.
 - The change in absorbance at 340 nm over time is monitored using a spectrophotometer. The rate of this change is proportional to the enzyme's activity.
- **Inhibition Studies:** To determine the inhibitory effect of **Vitamin K5**, various concentrations of the compound are pre-incubated with the cell lysate before adding the substrate to initiate the reaction. The enzyme activity is then measured as described above.
- **Data Analysis:** The percentage of inhibition is calculated for each concentration of **Vitamin K5**. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Table 3: Glycolytic Enzymes Inhibited by Vitamin K5 in MCF-7 Cells

Enzyme	IC50 (μM)
Hexokinase	20.8
Phosphofructokinase-1	35.9
Fructose Bisphosphate Aldolase	462.0
Glyceraldehyde-3-phosphate Dehydrogenase	63.3% inhibition at 1 mM
Pyruvate Kinase	73.6% inhibition at 1 mM

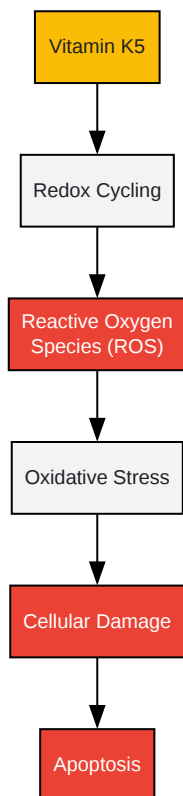
Data adapted from a study on naphthoquinones' effect on glycolytic enzymes.[\[14\]](#)

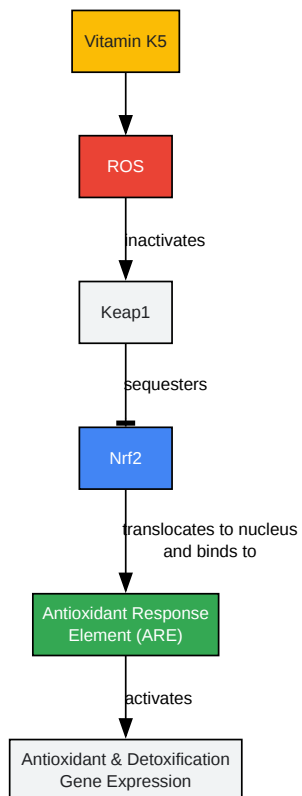
Signaling Pathways

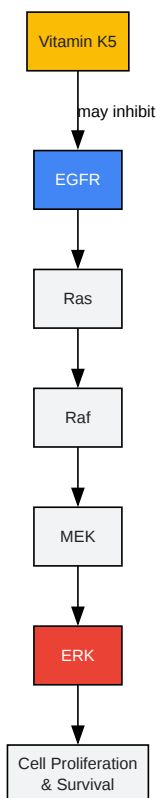
The precise signaling pathways directly modulated by **Vitamin K5** are not extensively elucidated. However, based on the known mechanisms of related naphthoquinones, several pathways are likely to be involved.[\[14\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Induction of Oxidative Stress

Naphthoquinones are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger oxidative stress and subsequently activate various stress-responsive signaling pathways, ultimately leading to cell death in cancer cells and microbes.







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- To cite this document: BenchChem. [The Chemical and Biological Landscape of Vitamin K5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218747#what-is-the-chemical-structure-of-vitamin-k5>]

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